6-(4-Fluorophenyl)-2-methoxynicotinic acid
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Overview
Description
6-(4-Fluorophenyl)-2-methoxynicotinic acid is an organic compound that belongs to the class of nicotinic acids. This compound is characterized by the presence of a fluorophenyl group attached to the nicotinic acid core, along with a methoxy group at the 2-position. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2-methoxynicotinic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis .
Suzuki-Miyaura Coupling:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents may be employed to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-2-methoxynicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
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Oxidation
Reagents: KMnO4, H2O2, or other oxidizing agents.
Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
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Reduction
Reagents: H2/Pd, NaBH4, or other reducing agents.
Conditions: Carried out under hydrogen atmosphere or in the presence of a reducing agent at room temperature.
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Substitution
Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Conditions: Carried out in polar solvents (e.g., DMF, DMSO) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of a nitro group would yield an amine.
Scientific Research Applications
6-(4-Fluorophenyl)-2-methoxynicotinic acid has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets in the body. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The fluorophenyl group enhances its binding affinity to these targets, while the methoxy group may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)-2-methoxynicotinic acid: Similar structure but with a chlorine atom instead of fluorine.
6-(4-Bromophenyl)-2-methoxynicotinic acid: Similar structure but with a bromine atom instead of fluorine.
6-(4-Methylphenyl)-2-methoxynicotinic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 6-(4-Fluorophenyl)-2-methoxynicotinic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for drug development and other scientific applications.
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-methoxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-10(13(16)17)6-7-11(15-12)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTMSDRBJKIYIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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